molecular formula C19H23ClN2O B1680063 RS 42358-197 CAS No. 135729-55-4

RS 42358-197

Cat. No.: B1680063
CAS No.: 135729-55-4
M. Wt: 330.8 g/mol
InChI Key: PEMWWRCTBNOHCX-UNTBIKODSA-N
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Description

RS 42358-197 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes both a bicyclo[2.2.2]octane and a tetrahydroisoquinoline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.

Biochemical Analysis

Biochemical Properties

RS 42358-197 functions as a competitive antagonist at the 5-HT3 receptor, a subtype of serotonin receptor. It binds to the receptor with high affinity, preventing serotonin from activating it. This interaction inhibits the downstream signaling pathways that would normally be triggered by serotonin binding. This compound does not exhibit significant activity at other serotonin receptor subtypes, such as 5-HT1, 5-HT2, or 5-HT4 receptors . This specificity makes this compound a valuable tool for studying the role of 5-HT3 receptors in various physiological and pathological processes.

Cellular Effects

This compound has been shown to influence various cellular processes by blocking 5-HT3 receptors. In neuronal cells, this inhibition can reduce the excitatory effects of serotonin, leading to decreased neurotransmitter release and modulation of synaptic transmission. In gastrointestinal cells, this compound can reduce serotonin-induced contractions, which is beneficial in preventing nausea and vomiting . Additionally, this compound has been observed to have anti-inflammatory effects in certain cell types by modulating cytokine release and immune cell activation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT3 receptor and preventing serotonin from activating it. This binding is competitive, meaning that this compound and serotonin compete for the same binding site on the receptor. The inhibition of 5-HT3 receptor activation by this compound leads to a decrease in intracellular calcium levels and subsequent inhibition of downstream signaling pathways, such as those involving protein kinase C and mitogen-activated protein kinases . This results in the modulation of various cellular responses, including neurotransmitter release, muscle contraction, and immune cell activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under standard storage conditions, with minimal degradation over time. In in vitro studies, this compound maintains its potency and efficacy over extended periods, allowing for prolonged experimental observations . In in vivo studies, this compound has demonstrated a long duration of action, particularly in its antiemetic effects, which can last for several hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits 5-HT3 receptor-mediated responses without causing significant adverse effects. At higher doses, some toxic effects have been observed, including alterations in cardiovascular function and gastrointestinal motility . The therapeutic window for this compound is relatively wide, allowing for effective dosing with minimal risk of toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes, including hydroxylation and conjugation. The primary enzymes involved in the metabolism of this compound are cytochrome P450 isoforms, such as CYP3A4 and CYP2D6 . These metabolic pathways result in the formation of several metabolites, some of which retain pharmacological activity. The excretion of this compound and its metabolites occurs mainly through the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert central nervous system effects. This compound is also distributed to various peripheral tissues, including the gastrointestinal tract, liver, and kidneys . The distribution of this compound is influenced by its binding to plasma proteins, which can affect its bioavailability and clearance.

Subcellular Localization

This compound is primarily localized to the plasma membrane, where it interacts with 5-HT3 receptors. The compound does not appear to accumulate significantly in other subcellular compartments, such as the nucleus or mitochondria . The localization of this compound to the plasma membrane is crucial for its ability to effectively block 5-HT3 receptor activation and modulate cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS 42358-197 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Construction of the tetrahydroisoquinoline moiety: This often involves Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling of the two moieties: This step may involve nucleophilic substitution or other coupling reactions to form the final product.

    Conversion to the hydrochloride salt: The free base form of the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

RS 42358-197 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic or isoquinoline rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic or aliphatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

RS 42358-197 has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride: The enantiomer of the compound, which may have different biological activities.

    N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one: The free base form without the hydrochloride salt.

    Other tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of RS 42358-197 lies in its specific stereochemistry and the combination of its bicyclic and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWWRCTBNOHCX-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159504
Record name RS 42358-197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135729-55-4
Record name RS 42358-197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RS 42358-197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRO PALONOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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